1-Fmoc-4-(hydroxymethyl)piperidine

描述

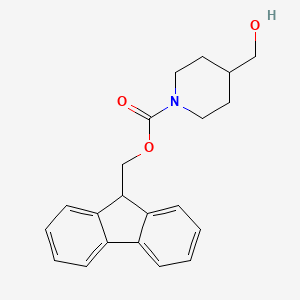

Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c23-13-15-9-11-22(12-10-15)21(24)25-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20,23H,9-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTSXYVXBGQKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application of 1 Fmoc 4 Hydroxymethyl Piperidine As a Building Block in Complex Molecular Architectures

Integration into Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) represents a cornerstone of modern chemical and pharmaceutical research, enabling the efficient, stepwise construction of complex molecules like peptides and oligonucleotides on a solid polymeric support. 1-Fmoc-4-(hydroxymethyl)piperidine is particularly well-suited for incorporation into these methodologies, offering a non-standard, cyclic scaffold that can be used to impart specific structural and functional properties to the target molecule.

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy is the most prevalent approach, prized for its mild reaction conditions. nih.govnih.gov This method relies on the use of the base-labile Fmoc group to protect the α-amino group of amino acids during the coupling step. peptide.com Typically, a solution of a secondary amine, most commonly piperidine (B6355638), is used to remove the Fmoc group, liberating the amine for the next coupling cycle. nih.govpeptide.com

While piperidine is the standard deprotecting agent, this compound employs the same piperidine core as a structural component of the final peptide or peptidomimetic. In this context, it is not a reagent but a bifunctional building block. The Fmoc group protects the piperidine's secondary amine, preventing it from reacting during synthesis, while the hydroxymethyl group serves as the point of attachment or further elaboration. clearsynth.com The use of such building blocks allows for the introduction of conformationally constrained, non-peptidic linkages, which can enhance the metabolic stability and biological activity of synthetic peptides. The integration of this compound into SPPS workflows is seamless, as the Fmoc group can be removed using the same standard deprotection protocols employed for Fmoc-protected amino acids. nih.gov

The choice of deprotection conditions, such as the base and solvent, can be critical in minimizing side reactions. For instance, alternatives to piperidine, such as 4-methylpiperidine (B120128) or piperazine (B1678402), have been studied to optimize deprotection efficiency and minimize by-product formation. nih.govresearchgate.net

Table 1: Comparison of Deprotection Reagents in Fmoc-SPPS This table provides a comparative overview of common deprotection reagents used in Fmoc-SPPS, the methodology into which this compound is integrated.

| Reagent | Typical Concentration | Key Characteristics | Reference(s) |

|---|---|---|---|

| Piperidine | 20% in DMF | The most common and standard reagent; highly effective but is a controlled substance and can induce side reactions like aspartimide formation. | nih.govpeptide.com |

| 4-Methylpiperidine (4-MP) | 20% in DMF | An effective alternative to piperidine with similar kinetics; not a controlled substance, making it more accessible. | nih.govresearchgate.netscielo.org.mx |

| Piperazine (PZ) | 20% in DMF | A viable, non-controlled alternative, though its efficiency can vary depending on the peptide sequence and synthesis conditions. | nih.govresearchgate.net |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF | A much stronger, non-nucleophilic base that provides very fast deprotection; often used with a scavenger like piperidine as it does not trap the dibenzofulvene by-product. | peptide.comresearchgate.net |

A critical step in solid-phase synthesis is the covalent attachment, or anchoring, of the first building block to the insoluble polymeric support (resin). The hydroxymethyl group of this compound makes it ideal for esterification to resins that possess a carboxylic acid linker or, more commonly, to hydroxymethyl-functionalized resins like Wang resin. researchgate.net

The esterification is typically achieved using a coupling agent to activate the carboxyl group of the resin or, alternatively, by activating the building block itself. A common and effective method for anchoring to hydroxymethyl resins involves the use of N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net This system promotes efficient esterification while mitigating common side reactions such as racemization and the formation of dipeptides. researchgate.net The choice of anchoring method is crucial for achieving a good loading capacity on the resin and ensuring the stability of the ester linkage throughout the subsequent synthesis steps, until it is intentionally cleaved at the end. researchgate.net

Once this compound is anchored to the solid support, it becomes the starting point for the elongation of a peptide or small molecule chain. The synthesis proceeds through the standard, iterative cycles of Fmoc-SPPS. nih.gov

The process involves two main steps per cycle:

Deprotection: The Fmoc protecting group on the anchored piperidine nitrogen is removed by treating the resin with a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). nih.govpeptide.com This exposes the secondary amine of the piperidine ring.

Coupling: The next Fmoc-protected amino acid is activated (e.g., as an active ester) and coupled to the newly freed amine on the resin-bound piperidine.

This cycle is repeated until the desired sequence is assembled. By incorporating this compound, chemists can synthesize protected peptide fragments that contain a stable, cyclic piperidine moiety. This scaffold can act as a turn-mimetic or introduce a rigid structural constraint, which is often desirable in the design of biologically active peptides. The final protected peptide fragment can be cleaved from the resin for use in solution-phase fragment condensation or deprotected and cleaved simultaneously to yield the final product.

Contributions to Medicinal Chemistry and Drug Discovery Programs

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. mdma.chresearchgate.net Its favorable physicochemical properties, including its ability to improve aqueous solubility and engage in key binding interactions as a basic nitrogen center, make it a highly attractive component in drug design. This compound serves as a key starting material for the synthesis of these important molecular architectures.

The piperidine scaffold is a core structural feature in a wide array of therapeutic agents, including neurokinin receptor antagonists, anticancer agents, and antibiotics. news-medical.net The synthesis of these complex molecules often relies on the use of pre-functionalized piperidine building blocks. 4-(Hydroxymethyl)piperidine and its protected forms, such as this compound or its Boc-protected analog, are crucial intermediates in these synthetic routes. nih.govsigmaaldrich.com

A notable example is in the development of inhibitors for enzymes essential to pathogens, such as Mycobacterium tuberculosis. In the search for new anti-tuberculosis drugs, researchers have targeted the enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA). nih.gov Structure-activity relationship (SAR) studies led to the synthesis of a large series of piperidine derivatives, starting from lead compounds that featured a piperidine methylene (B1212753) ether core. The synthesis of these potential drug candidates involved intermediates like tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, demonstrating the direct utility of this scaffold in constructing novel inhibitors. nih.gov

Table 2: Examples of Therapeutic Areas Involving Piperidine-Based Scaffolds

| Therapeutic Area | Target/Drug Class | Role of Piperidine Scaffold | Reference(s) |

|---|---|---|---|

| Oncology | MEK1/2 Inhibitors, Anticancer Agents | Core structural component, enhances solubility and potency. | researchgate.netnews-medical.net |

| Infectious Diseases | MenA Inhibitors (Anti-tuberculosis) | Central scaffold for inhibitor design, linking aromatic and aliphatic side chains. | nih.gov |

| Neuroscience | Neurokinin Receptor Antagonists, σ1 Receptor Ligands | Key pharmacophore, provides basic nitrogen for receptor interaction. | news-medical.netmedchemexpress.com |

| Metabolic Diseases | GLP-1R Agonists | Modulates physicochemical and pharmacokinetic properties. | researchgate.net |

While the simple piperidine ring is itself valuable, the introduction of stereochemistry into the scaffold can lead to profound improvements in a drug's biological profile. researchgate.net Chiral piperidine scaffolds can provide a better three-dimensional fit into the binding pockets of protein targets, leading to enhanced potency, greater selectivity between receptor subtypes, and improved pharmacokinetic properties. researchgate.net

The development of inhibitors for the mitogen-activated protein kinase (MEK) pathway, a key target in oncology, provides a compelling case study. researchgate.net An initial drug candidate based on a 1-(piperidin-4-yl)-1H-imidazo[4,5-c]quinoline core showed moderate activity. Subsequent optimization focused on modifying the piperidine ring. The introduction of a fluorine atom at the 3-position of the piperidine created a chiral center. researchgate.net The resulting compound exhibited a significant increase in potency and possessed superior drug-like properties, including higher aqueous solubility and oral bioavailability. researchgate.net This demonstrates that the strategic use of substituted, chiral piperidines, which can be synthesized from building blocks like this compound, is a powerful strategy in modern drug design. researchgate.net

Table 3: Impact of Piperidine Scaffold Modification on MEK1/2 Inhibition Data adapted from research on imidazoquinoline-based MEK1/2 inhibitors.

| Compound | Piperidine Modification | Potency (EC50) | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Lead Compound (14) | Unsubstituted 4-yl-piperidine | ~400 nmol/L | Initial hit with acceptable inhibition. | researchgate.net |

| Analogue (15) | N-alkylation of piperidine | ~50 nmol/L | 8-fold increase in potency over lead. | researchgate.net |

| Chiral Analogue (16) | Introduction of 3-fluoro substituent (chiral center) | ~5 nmol/L | Further 10-fold potency increase; improved solubility and bioavailability. | researchgate.net |

Incorporation into Diverse Small Molecule Libraries

The construction of small molecule libraries for high-throughput screening is a cornerstone of modern drug discovery. Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse and complex molecules, often inspired by natural products, to probe biological space effectively. This compound is an ideal scaffold for such endeavors due to its inherent three-dimensionality and the orthogonal reactivity of its functional groups.

The general strategy for incorporating this building block into a library involves a series of divergent reactions. Initially, the hydroxymethyl group can be diversified. For instance, it can be acylated or etherified with a variety of building blocks (R¹-X) to introduce a first point of diversity. Following this, the Fmoc protecting group is removed, typically using a solution of piperidine in an organic solvent, to liberate the secondary amine. This newly available nucleophilic site can then be subjected to a second round of diversification reactions, such as acylation, sulfonylation, alkylation, or reductive amination with a second set of diverse reagents (R²-Y).

This two-pronged approach allows for the rapid generation of a large library of compounds from a single, common intermediate. The piperidine ring acts as a central, sp³-rich scaffold, a feature that is increasingly sought after in drug discovery to improve properties like solubility and to escape the "flatland" of aromatic-heavy compound collections.

Table 1: Exemplary Diversification Strategy for Small Molecule Library Synthesis

| Step | Reaction | Reagent Class (Example) | Resulting Functionality | Point of Diversity |

| 1 | O-Acylation / Etherification | Acid chlorides, Alkyl halides | Ester, Ether | R¹ |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF | Secondary Amine | - |

| 3 | N-Functionalization | Aldehydes (Reductive Amination) | Tertiary Amine | R² |

Research in the field has demonstrated the utility of related piperidine scaffolds in the synthesis of targeted libraries. For example, libraries of piperidine derivatives have been synthesized to identify inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. nih.gov In such campaigns, the 4-substituted piperidine core is systematically decorated with different functional groups to explore the structure-activity relationship (SAR). nih.gov The principles of these syntheses are directly applicable to this compound, positioning it as a key starting material for generating novel chemical entities for biological screening.

Role in Natural Product and Analogue Synthesis

The piperidine ring is a privileged scaffold found in a vast number of alkaloids and other natural products with significant physiological effects. These include compounds like lobeline, piperine, and various indolizidine and quinolizidine (B1214090) alkaloids. The synthesis of these complex molecules, and importantly, their analogues for probing biological function, often relies on the use of versatile, pre-functionalized building blocks.

This compound serves as a synthetic equivalent (a synthon) for the 4-substituted piperidine core. Its value lies in the ability to construct the piperidine ring system early in a synthetic sequence and then elaborate upon it. The hydroxymethyl group can be a precursor to other functionalities present in natural products, such as aldehydes, carboxylic acids, or a simple methyl group (via reduction).

A general synthetic approach towards a natural product analogue might involve:

Oxidation: The hydroxymethyl group of this compound is oxidized to an aldehyde (1-Fmoc-4-formylpiperidine) or a carboxylic acid (1-Fmoc-piperidine-4-carboxylic acid). fishersci.ca

Coupling/Condensation: This newly introduced functional group can then participate in key bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, or amide couplings, to attach other fragments of the target natural product.

Deprotection and Cyclization: Removal of the Fmoc group can be followed by an intramolecular cyclization to form bicyclic systems common in alkaloids, such as indolizidine or quinolizidine cores.

For instance, the synthesis of polyhydroxylated piperidine alkaloids, a class of compounds that often act as glycosidase inhibitors, can be envisioned starting from chiral precursors derived from this compound. researchgate.net The defined stereochemistry of the piperidine ring and its substituents is crucial for biological activity, and using a pre-formed piperidine building block can simplify the stereochemical challenges of the total synthesis.

Generation of Novel Heterocyclic Systems

Beyond its use in appending a piperidine motif, this compound is a valuable precursor for the construction of more complex, novel heterocyclic systems, including fused and spirocyclic architectures. nih.govnih.gov These elaborate structures are of great interest in medicinal chemistry as they present unique three-dimensional pharmacophores.

The generation of such systems typically requires the chemical transformation of the hydroxymethyl group into a reactive handle that can participate in cyclization reactions. A common and powerful strategy is the oxidation of the alcohol to a ketone, yielding 1-Fmoc-4-piperidone. This ketone is a versatile intermediate for a variety of cyclization reactions.

Spiro-heterocycles: Spirocyclic compounds, where two rings share a single atom, can be readily synthesized from the derived 1-Fmoc-4-piperidone. For example, multi-component reactions involving the piperidone, an amine, and a source of cyanide can lead to α-aminonitriles, which are precursors to spiro-hydantoins or other spiro-heterocycles. nih.govresearchgate.net Another approach is the Knoevenagel condensation of the piperidone with active methylene compounds, followed by a Michael addition and subsequent cyclization to form spiro-pyridines or spiro-pyrimidines.

Fused-heterocycles: Fused heterocyclic systems can also be accessed. This often involves the synthesis of a substituted piperidine that bears reactive groups capable of intramolecular cyclization. For example, the hydroxymethyl group can be converted to an aminomethyl or a hydrazinomethyl group. Alternatively, the derived 1-Fmoc-4-piperidone can be used to construct a second ring fused to the piperidine. A reaction with a substituted hydrazine, for instance, can lead to the formation of a fused pyrazole (B372694) ring system.

Table 2: Synthetic Pathways to Novel Heterocycles from this compound

| Starting Material Derivative | Reaction Type | Product Class | Description |

| 1-Fmoc-4-piperidone | Multi-component Reaction | Spiro-heterocycles | Condensation with various reagents (e.g., isocyanates, active methylene compounds) to build a second ring at the C4 position. rsc.org |

| 1-Fmoc-4-piperidone | Cyclocondensation | Fused Pyrazoles | Reaction with hydrazines to form a pyrazole ring fused to the piperidine. |

| 1-Fmoc-4-(aminomethyl)piperidine | Pictet-Spengler Reaction | Fused β-carbolines | Condensation with an aldehyde followed by intramolecular cyclization. |

These synthetic strategies highlight the role of this compound not just as a simple building block, but as a versatile platform for the development of novel and complex chemical matter with potential applications in drug discovery and materials science.

Stereochemical Aspects in the Synthesis and Application of 1 Fmoc 4 Hydroxymethyl Piperidine

Stereoselective Synthesis of Piperidine (B6355638) Derivatives with 4-Hydroxymethyl Functionality

The synthesis of piperidine rings with a defined stereochemistry at the C4 position, which bears the hydroxymethyl group, is a key challenge for chemists. The control over the spatial arrangement of this substituent, along with others on the piperidine ring, is achieved through various stereoselective synthetic strategies.

Diastereoselective Approaches to Piperidine Ring Formation

Diastereoselective synthesis aims to create a specific stereoisomer from a starting material that already contains a chiral center. In the context of 4-hydroxymethylpiperidine derivatives, this often involves the cyclization of a precursor in a way that the existing stereochemistry directs the formation of new stereocenters in a predictable manner.

One common strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to guide the stereochemical outcome of a reaction. For instance, a chiral amine can be used to construct the piperidine ring, and its inherent chirality can influence the orientation of substituents during the cyclization process. After the desired stereochemistry is established, the auxiliary is removed.

Another powerful method is the substrate-controlled diastereoselective reaction. In this approach, the stereochemistry of the starting material itself dictates the stereochemical course of the reaction. For example, the reduction of a ketone in a molecule that already possesses a chiral center can lead to the preferential formation of one diastereomeric alcohol over the other.

Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, have also been employed for the diastereoselective synthesis of highly substituted piperidines. For instance, a one-pot reaction catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) involving a primary amine, a β-dicarbonyl compound, and an α,β-unsaturated aldehyde can yield 1,4-dihydropyridines, which upon reduction, can furnish piperidine derivatives with high diastereoselectivity. nih.gov

Enantioselective Methodologies for Chiral Piperidine Scaffolds

Enantioselective synthesis focuses on the formation of a specific enantiomer of a chiral molecule from an achiral starting material. This is often achieved using chiral catalysts or reagents. The demand for enantiomerically pure pharmaceuticals has driven the development of numerous enantioselective methods for the synthesis of chiral piperidine scaffolds.

Catalytic asymmetric synthesis is a highly efficient approach where a small amount of a chiral catalyst is used to generate large quantities of a chiral product. This includes methods like asymmetric hydrogenation, where a prochiral substrate is hydrogenated using a chiral metal catalyst to produce a chiral product with high enantiomeric excess. Chiral catalysts can be designed to create a specific enantiomer of 1-Fmoc-4-(hydroxymethyl)piperidine. The use of chiral building blocks derived from the "chiral pool" – readily available, inexpensive, and enantiomerically pure natural products like amino acids and sugars – is another important strategy. nih.gov These natural molecules can be chemically transformed into chiral piperidine derivatives, including those with a 4-hydroxymethyl substituent.

Enzymatic resolutions are also employed to separate a racemic mixture of piperidine derivatives into their individual enantiomers. Enzymes, being chiral themselves, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The following table provides a summary of some enantioselective methodologies that can be applied to the synthesis of chiral piperidine scaffolds:

| Methodology | Description | Key Features |

| Catalytic Asymmetric Hydrogenation | Reduction of a prochiral precursor using a chiral metal catalyst. | High efficiency and enantioselectivity. |

| Chiral Pool Synthesis | Utilization of readily available enantiopure natural products as starting materials. | Access to complex chiral structures. |

| Enzymatic Resolution | Separation of a racemic mixture using an enzyme that selectively reacts with one enantiomer. | High enantiomeric purity of the separated isomers. |

| Asymmetric Cyclization | Cyclization of an achiral precursor using a chiral catalyst or reagent to form a chiral piperidine ring. | Direct formation of the chiral heterocyclic core. |

Impact of Chirality on Biological Activity and Selectivity

The stereochemistry of a drug molecule is paramount as it dictates how the molecule interacts with its biological target, which is typically a chiral entity like a protein or a nucleic acid. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects.

In the context of piperidine derivatives, the introduction of a chiral center, such as at the C4 position in this compound, can have a profound impact on biological activity and selectivity. For instance, studies on various piperidine-containing compounds have shown that different stereoisomers can have vastly different potencies and selectivities for their respective biological targets. nih.govnih.gov

For example, in a study of a compound containing a chiral piperidine moiety, the different stereoisomers exhibited varied levels of activity as vasodilators and/or beta-adrenergic antagonists. nih.gov This highlights the critical importance of controlling the stereochemistry during drug design and development to optimize therapeutic efficacy and minimize off-target effects. The specific orientation of the hydroxymethyl group in this compound, when incorporated into a larger drug molecule, will therefore play a crucial role in its interaction with its biological target.

Analytical Methodologies for Research on 1 Fmoc 4 Hydroxymethyl Piperidine

Monitoring of Reaction Progress in Synthesis (e.g., Fmoc Deprotection Monitoring)

A critical step in the utilization of 1-Fmoc-4-(hydroxymethyl)piperidine, especially in solid-phase peptide synthesis (SPPS), is the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. fiveable.mechempep.com The efficiency of this deprotection step directly impacts the yield and purity of the final peptide. iris-biotech.de Therefore, careful monitoring of the reaction progress is essential.

Several techniques are employed to monitor Fmoc deprotection. A widely used method involves the spectrophotometric quantification of the dibenzofulvene (DBF)-piperidine adduct that is formed as a byproduct of the deprotection reaction. fiveable.meiris-biotech.dejmcs.org.mx This adduct has a characteristic UV absorbance, typically measured around 301 nm or 290 nm. iris-biotech.de By measuring the absorbance of the reaction solution, researchers can follow the release of the Fmoc group in real-time and determine when the deprotection is complete. iris-biotech.deresearchgate.net This method can be performed online with a flow-cell for continuous monitoring. iris-biotech.de The relationship between the concentration of the dibenzofulvene-base adduct and its absorbance is linear, allowing for quantitative analysis. scielo.org.mx

Table 1: Spectrophotometric Monitoring of Fmoc Deprotection

| Analyte | Wavelength (nm) | Molar Extinction Coefficient (ε) (L/mol/cm) | Application |

|---|---|---|---|

| Dibenzofulvene-piperidine adduct | 301 | ~7800 | Quantifying Fmoc group removal jmcs.org.mxredalyc.org |

Another common technique for monitoring reaction progress is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netredalyc.org RP-HPLC can be used to analyze aliquots of the reaction mixture to track the disappearance of the Fmoc-protected starting material and the appearance of the deprotected product. chempep.comredalyc.org This method provides a clear separation of the starting material, product, and any byproducts, offering a comprehensive view of the reaction's progress and purity. chempep.comresearchgate.net For instance, in a study monitoring Fmoc-Val-OH deprotection, RP-HPLC was used to follow the decrease of the Fmoc-Val-OH peak and the increase of the dibenzofulvene (DBF) peak over time. researchgate.net

In addition to spectrophotometry and HPLC, colorimetric tests can also be employed. The "Fmoc Test" is a colorimetric method used to determine the loading of the resin in solid-phase synthesis and to monitor the progress of peptide elongation by measuring UV absorbance after deprotection. springernature.com Staining methods using reagents like ninhydrin (B49086) can visualize free primary and secondary amines on the resin support, providing a qualitative or semi-quantitative indication of the deprotection efficiency. iris-biotech.de

The choice of the monitoring technique often depends on the specific requirements of the synthesis. For automated peptide synthesizers, online UV monitoring is convenient, while HPLC and staining methods are valuable for process optimization and troubleshooting. chempep.comiris-biotech.de

Characterization of Synthetic Intermediates and Final Products

Thorough characterization of synthetic intermediates and the final this compound product is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and its derivatives. nih.gov Analytical HPLC with a UV-VIS detector is used to separate the target compound from any impurities, with typical detection wavelengths at 210, 254, and 280 nm. nih.gov The purity is determined by the percentage of the main peak area in the chromatogram.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compounds. researchgate.net Techniques like Electrospray Ionization (ESI)-MS are commonly used to obtain the mass-to-charge ratio (m/z) of the molecule, which should correspond to the calculated theoretical mass. nih.gov For larger molecules like peptides synthesized using this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is often utilized. jmcs.org.mxresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. 1H NMR and 13C NMR are fundamental for elucidating the chemical structure of this compound and its intermediates by identifying the chemical environment of each proton and carbon atom. mdpi.com More advanced NMR techniques, such as 1H-13C HMBC (Heteronuclear Multiple Bond Correlation), 1H-15N HMBC, and 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguously assigning the regiochemistry and stereochemistry of more complex derivatives. mdpi.com

Table 2: Analytical Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| HPLC | Purity assessment, separation of components |

| Mass Spectrometry (ESI-MS, MALDI-TOF MS) | Molecular weight confirmation |

| NMR Spectroscopy (1H, 13C, HMBC, NOESY) | Structural elucidation, stereochemistry |

| UV-Vis Spectroscopy | Quantification of Fmoc group |

The combination of these analytical methodologies provides a comprehensive characterization of this compound and its related synthetic products, ensuring the quality and reliability of the compounds for their intended research applications.

Future Research Directions and Emerging Applications

Development of Greener Synthetic Routes for Piperidine (B6355638) Building Blocks

The synthesis of piperidine derivatives, central to the pharmaceutical industry, is increasingly scrutinized through the lens of green chemistry. researchgate.netresearchgate.net Traditional methods often rely on harsh conditions and hazardous reagents. nih.gov Consequently, a significant research effort is directed towards developing more sustainable and eco-friendly synthetic protocols. acgpubs.org

Recent advancements focus on several key areas:

Biocatalysis : Enzymes are being employed to create piperidine structures with high efficiency and stereoselectivity. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used for the biocatalytic synthesis of clinically valuable piperidines through multicomponent reactions, offering high yields and catalyst reusability. rsc.org This approach not only reduces waste but also operates under milder reaction conditions.

Catalyst-Free and Solvent-Free Reactions : Inspired by green chemistry principles, new syntheses are being designed to proceed without catalysts or solvents. One such example is the synthesis of thiophene-based Schiff bases containing piperidine rings, which achieved high yields in a short time by simply reacting the starting materials together. acgpubs.org

Flow Chemistry : Continuous flow reactors offer enhanced control over reaction parameters, leading to improved yields, safety, and scalability for piperidine synthesis.

Alternative Reagents for Fmoc Deprotection : The standard Fmoc deprotection step in solid-phase peptide synthesis (SPPS) uses piperidine, a controlled and toxic substance. h1.coresearchgate.net Research has identified greener alternatives with comparable efficacy. 4-methylpiperidine (B120128) is a viable substitute, showing identical kinetics for Fmoc removal. h1.coresearchgate.netscielo.org.mxresearchgate.net Other alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are also being explored to minimize the environmental impact of syntheses involving Fmoc-protected building blocks. rsc.org Combining the coupling and deprotection steps into a single "in situ" process further reduces solvent consumption by up to 75%. peptide.com

A comparative look at traditional versus greener approaches highlights the push for sustainability.

| Feature | Traditional Synthesis | Greener Synthesis | Key Advantages of Greener Routes |

| Catalysts | Often heavy metals (e.g., Palladium) news-medical.net | Biocatalysts (e.g., Lipases) rsc.org, Organocatalysts | Reduced metal contamination, milder conditions |

| Solvents | Hazardous solvents (e.g., DMF, DCM) researchgate.net | Greener solvents (e.g., water, GVL), or solvent-free conditions researchgate.netacgpubs.org | Reduced toxicity and environmental impact |

| Reagents | Stoichiometric, often hazardous reagents | Catalytic reagents, less hazardous alternatives (e.g., 4-methylpiperidine) researchgate.netrsc.org | Improved atom economy, enhanced safety |

| Conditions | High temperatures and pressures nih.gov | Ambient temperature and pressure | Lower energy consumption |

These efforts are crucial for the sustainable production of 1-Fmoc-4-(hydroxymethyl)piperidine and other essential piperidine-based building blocks for the pharmaceutical and chemical industries. news-medical.net

Exploration of Novel Reactivity and Functionalization Pathways for the Hydroxymethyl Group

The hydroxymethyl group at the C4 position of the piperidine ring is a key handle for introducing molecular diversity. While its primary use is as a nucleophile or after oxidation to an aldehyde or carboxylic acid, researchers are exploring more sophisticated transformations to access novel chemical space.

Future explorations in this area include:

C-H Activation : Direct, late-stage functionalization of the hydroxymethyl group or adjacent positions on the piperidine ring through C-H activation methodologies would provide a powerful tool for rapidly generating analogues without the need for de novo synthesis.

Photoredox Catalysis : The use of visible light-mediated photoredox catalysis can unlock novel reaction pathways for the hydroxymethyl group, such as radical-based couplings and functional group interconversions under mild conditions.

Fluorination : The introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule. thieme-connect.com Developing selective fluorination techniques for the hydroxymethyl group or the piperidine ring itself is a promising avenue for creating new bioactive compounds.

Bio-orthogonal Reactions : Converting the hydroxymethyl group into a bio-orthogonal handle (e.g., an azide (B81097) or alkyne) would allow for the specific labeling and conjugation of complex biomolecules, both in vitro and in vivo.

Advanced Applications in Combinatorial Chemistry and Library Synthesis

This compound is an ideal building block for constructing combinatorial libraries for high-throughput screening. Its bifunctional nature—a protected amine for chain elongation and a modifiable hydroxymethyl group for diversification—lends itself to various library synthesis platforms.

DNA-Encoded Libraries (DECLs) : The Fmoc-protecting group is compatible with the mild conditions required for on-DNA synthesis. delivertherapeutics.comacs.org The piperidine scaffold can be incorporated into peptide or small molecule DECLs, where the hydroxymethyl group can be subsequently functionalized in a pooled format to generate vast libraries of compounds for drug discovery. However, challenges such as piperidine-induced side reactions during Fmoc removal need careful management. delivertherapeutics.comacs.org

Split-and-Pool Synthesis : This solid-phase synthesis technique allows for the rapid generation of large, discrete compound libraries. The piperidine core can be attached to a resin, followed by Fmoc deprotection and coupling with a diverse set of building blocks. The hydroxymethyl group can then be reacted with another set of reagents in a subsequent diversification step.

Peptidomimetics : The rigid piperidine ring can be used to constrain the conformation of peptide chains, a common strategy in peptidomimetic design to enhance binding affinity and stability. nih.gov Libraries of peptidomimetics incorporating the this compound scaffold can be synthesized to explore structure-activity relationships and identify potent protein-protein interaction inhibitors. nih.gov

| Library Synthesis Platform | Role of this compound | Potential for Diversification |

| DNA-Encoded Libraries (DECLs) | Fmoc-protected amine allows for on-DNA peptide chain elongation. acs.org | The hydroxymethyl group can be functionalized post-elongation using DNA-compatible reactions. |

| Split-and-Pool Synthesis | Serves as a core scaffold on a solid support. | Both the N-terminus (after Fmoc removal) and the C4-hydroxymethyl group can be diversified. |

| Peptidomimetics | Acts as a conformationally constrained scaffold to mimic peptide turns or loops. nih.gov | The hydroxymethyl group provides a vector for attaching side chains or other functional groups. |

Computational Chemistry Approaches to Piperidine Scaffold Design

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design of molecules with desired properties. researchgate.net These approaches are heavily utilized in the design and optimization of piperidine-containing compounds. nih.govthieme-connect.com

Scaffold Hopping and Virtual Screening : Computational algorithms can screen virtual libraries of millions of compounds to identify novel piperidine-based scaffolds that fit the binding pocket of a biological target. This allows researchers to explore new chemical space and identify starting points for medicinal chemistry campaigns.

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of piperidine-containing ligands within a protein binding site. researchgate.netnih.gov This can help predict binding affinity, understand the role of specific interactions, and guide the design of next-generation inhibitors with improved potency and selectivity.

Quantum Mechanics (QM) Calculations : Methods like Density Functional Theory (DFT) are used to study the electronic properties and reactivity of piperidine derivatives. researchgate.net This knowledge can inform the design of novel functionalization reactions and predict the metabolic stability of drug candidates. For example, DFT studies can elucidate the structural and electronic properties of piperidine-based compounds, aiding in the design of potent inhibitors for targets like those involved in Alzheimer's disease. nih.gov

Expanding the Scope of Fmoc-Protected Piperidines in Bioactive Compound Discovery

The piperidine ring is a privileged scaffold, found in numerous approved drugs and natural products. researchgate.netnih.govthieme-connect.com The use of Fmoc-protected piperidine building blocks, such as this compound, is crucial for synthesizing complex molecules with therapeutic potential.

Future research will likely see these building blocks applied to an even wider range of biological targets:

Targeting Protein-Protein Interactions (PPIs) : The rigid piperidine scaffold is well-suited for creating molecules that can disrupt challenging PPIs, which are implicated in many diseases, including cancer. thieme-connect.com

Central Nervous System (CNS) Drug Discovery : The piperidine motif is common in CNS-active drugs. The ability to fine-tune the polarity and three-dimensional shape of the scaffold by modifying the hydroxymethyl group can help optimize properties like blood-brain barrier permeability.

Anticancer Agents : New anticancer agents have been developed using piperidine scaffolds, demonstrating the utility of this structural motif in creating potent and selective therapies. news-medical.net

NLRP3 Inflammasome Inhibitors : A scaffold hybrid strategy combining natural products with piperidine has led to the discovery of potent inhibitors of the NLRP3 inflammasome, a key target in inflammatory diseases. acs.org

The strategic use of Fmoc-protected piperidines allows for their seamless integration into peptide and small molecule synthesis campaigns, accelerating the discovery of new bioactive compounds. chemimpex.com

常见问题

Basic Research Questions

Q. What are the critical steps in synthesizing 1-Fmoc-4-(hydroxymethyl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Fmoc protection of the piperidine nitrogen, followed by hydroxymethyl group introduction. Key steps include:

- Protection : Use Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in anhydrous dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) at 0–4°C to avoid side reactions .

- Hydroxymethylation : Employ formaldehyde or paraformaldehyde under controlled pH (neutral to slightly basic) to minimize over-alkylation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity product .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm Fmoc group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) and hydroxymethyl proton resonance (δ 3.4–3.7 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₃NO₃: 354.1704) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% recommended for downstream applications) .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic vs. basic conditions, and what precautions are necessary?

- Methodological Answer :

- Acidic Conditions : The Fmoc group is labile to acids (e.g., TFA). Avoid prolonged exposure to pH <4. Use neutral buffers during storage .

- Basic Conditions : The hydroxymethyl group may undergo elimination or oxidation. Stabilize with antioxidants (e.g., BHT) and store under inert gas (N₂/Ar) at –20°C .

Q. What computational strategies can predict the reactivity of this compound in peptide coupling reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for Fmoc deprotection (e.g., piperidine-mediated cleavage) to identify optimal reaction pathways .

- Molecular Dynamics (MD) : Simulate solvation effects in DMF or DCM to predict coupling efficiency with amino acids .

- Experimental Validation : Cross-reference computational data with empirical coupling yields (e.g., using HATU/DIPEA activation) .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer :

- Root-Cause Analysis : Compare protocols for solvent choice (e.g., DCM vs. THF), stoichiometry (excess Fmoc-Cl), and purification methods .

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading) and identify robust conditions .

Applications in Drug Discovery

Q. What role does this compound play in designing peptide-based therapeutics?

- Methodological Answer :

- Linker Utility : The hydroxymethyl group enables conjugation to drug payloads (e.g., cytotoxic agents in ADCs) via ester or carbamate linkages .

- Case Study : In opioid receptor ligands, similar piperidine derivatives improve blood-brain barrier penetration due to balanced logP values (~2.5) .

Q. How does this compound compare to other Fmoc-protected piperidines in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Steric Effects : The hydroxymethyl group increases steric hindrance vs. unsubstituted Fmoc-piperidines, slowing coupling rates. Optimize using microwave-assisted SPPS .

- Stability : Superior to Boc-protected analogs in basic SPPS conditions (e.g., piperidine deprotection) .

Safety and Handling

Q. What are the key safety protocols for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation; work in a fume hood .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Troubleshooting Experimental Challenges

Q. Why might recrystallization of this compound fail, and how can this be addressed?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。